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Cat. No.: B1584658

An In-Depth Technical Guide to 5-Methyl-3(2H)-benzofuranone: Physicochemical Properties,
Reactivity, and Synthetic Methodologies

Abstract

5-Methyl-3(2H)-benzofuranone is a heterocyclic organic compound of significant interest to
the scientific community, particularly in the fields of medicinal chemistry and drug development.
As a derivative of the benzofuranone scaffold, it serves as a versatile building block for the
synthesis of more complex molecules with a wide array of biological activities.[1][2] This
technical guide provides a comprehensive overview of the core physical and chemical
characteristics of 5-Methyl-3(2H)-benzofuranone, including its structural properties,
spectroscopic signature, chemical reactivity, and established synthetic routes. The content
herein is tailored for researchers, scientists, and professionals in drug development, offering
both foundational knowledge and practical insights into the handling and application of this
valuable chemical intermediate.

Introduction to the Benzofuranone Scaffold

The benzofuranone core structure is a recurring motif in numerous natural products and
pharmacologically active compounds.[3][4] These molecules are recognized for their broad
spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and antiviral
properties.[1][5] The fusion of a benzene ring with a furanone ring creates a bicyclic system
with unique electronic and steric properties, making it a "privileged scaffold" in medicinal
chemistry. The specific compound, 5-Methyl-3(2H)-benzofuranone, incorporates a methyl
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group on the benzene ring, which influences its electronic properties and provides a synthetic
handle for further functionalization. Its role as a reactant in the preparation of bioactive
molecules, such as (nitroimidazolylmethylene)benzofuranones, underscores its importance as
a research chemical.[6]

Physicochemical Properties

The physical and chemical properties of 5-Methyl-3(2H)-benzofuranone are fundamental to its
application in synthetic chemistry. These characteristics determine its solubility, reactivity, and
appropriate handling and storage conditions.

Table 1: Core Properties of 5-Methyl-3(2H)-benzofuranone

Property Value Source(s)
CAS Number 54120-66-0 [7]
Molecular Formula CoHsO2

Molecular Weight 148.16 g/mol

Melting Point 54 °C [8]

Boiling Point 283.3 £ 40.0 °C (Predicted) (8]

Density 1.211 + 0.06 g/cm? (Predicted) [8]

IUPAC Name 5-methyl-1-benzofuran-3-one

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 5-
Methyl-3(2H)-benzofuranone. The expected spectral data are derived from its molecular
structure.

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals
corresponding to the aromatic protons, the methylene protons of the furanone ring, and the
methyl group protons. The aromatic protons will likely appear as a complex multiplet pattern
in the range of & 7.0-7.8 ppm. The methylene protons (at C2) are expected to produce a
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singlet around & 4.5-5.0 ppm. The methyl group protons (at C5) should also appear as a
singlet, typically in the upfield region around & 2.3-2.5 ppm.

e 13C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a signal for the
carbonyl carbon (C3) in the downfield region, typically & > 190 ppm. The aromatic carbons
will resonate in the & 110-160 ppm range. The methylene carbon (C2) and the methyl carbon
will appear at higher fields.

« Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional
groups present.[9] A strong, sharp absorption band is expected in the region of 1710-1730
cm~1 corresponding to the C=0 (ketone) stretching vibration.[10] Additional characteristic
bands will include C-O stretching vibrations and absorptions related to the aromatic ring
(C=C and C-H stretching).[10][11]

e Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to
show a molecular ion peak (M*) at an m/z value corresponding to its molecular weight
(148.16). Common fragmentation patterns for furanones involve the loss of CO, leading to
characteristic fragment ions.[12][13]

Table 2: Predicted Spectroscopic Data for 5-Methyl-3(2H)-benzofuranone

Predicted Chemical Shift /

Technique Feature
Wavenumber
1H NMR Aromatic Protons 0 7.0-7.8 ppm
Methylene Protons (-CHz-) 0 4.5-5.0 ppm (singlet)
Methyl Protons (-CHs) 0 2.3-2.5 ppm (singlet)
13C NMR Carbonyl Carbon (C=0) 0 > 190 ppm
IR Carbonyl Stretch (C=0) 1710-1730 cm~1 (strong)
Aromatic C=C Stretch 1450-1600 cm~1
MS Molecular lon [M]* m/z 148
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Protocol 1: General Procedure for Spectroscopic
Analysis

A self-validating system for characterization involves a multi-technique approach.

o Sample Preparation: Dissolve an accurately weighed sample (~5-10 mg) in an appropriate
deuterated solvent (e.g., CDCIs) for NMR analysis. For IR, the sample can be analyzed neat
if it is a liquid or as a thin film or KBr pellet if solid.

¢ NMR Acquisition: Acquire *H and 3C NMR spectra on a spectrometer (e.g., 400 MHz).[14]
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

¢ IR Acquisition: Record the IR spectrum using an FTIR spectrometer.[14]

e MS Acquisition: Obtain the mass spectrum using a GC-MS or direct infusion ESI-MS system.
[15]

o Data Analysis: Process the spectra and compare the observed signals with the predicted
values in Table 2 to confirm the structure and assess purity.

Chemical Reactivity and Mechanistic Insights

The reactivity of 5-Methyl-3(2H)-benzofuranone is governed by three primary sites: the
carbonyl group, the a-carbon (C2), and the aromatic ring.

e Reactivity at the a-Carbon: The methylene protons at the C2 position are acidic due to their
proximity to the electron-withdrawing carbonyl group. In the presence of a base, these
protons can be abstracted to form a nucleophilic enolate.[16][17] This enolate is an ambident
nucleophile but typically reacts with electrophiles at the carbon atom.[17][18] This reactivity is
fundamental to building molecular complexity, allowing for alkylation, aldol condensation, and
other C-C bond-forming reactions at the C2 position.

» Reactivity of the Carbonyl Group: The carbonyl carbon is electrophilic and can be attacked
by nucleophiles. However, reactions at the a-carbon via the enolate are often more
synthetically useful.
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o Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic

substitution (EAS).[19] The directing effects of the substituents—the ortho, para-directing
methyl group and the ortho, para-directing ether oxygen (part of the furanone ring)—must be
considered. The ether oxygen is a strong activating group, while the methyl group is a
weaker activator.[20][21] Substitution will likely be directed to the positions ortho and para to
these activating groups, primarily the C4, C6, and C7 positions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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